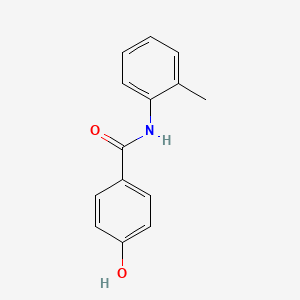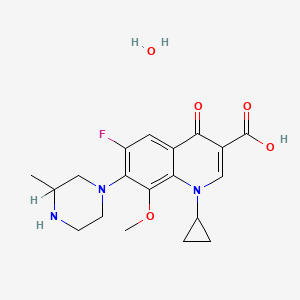
Gatifloxacine
Übersicht
Beschreibung
Gatifloxacin is a synthetic broad-spectrum 8-methoxyfluoroquinolone antibacterial agent for oral or intravenous administration . It is bactericidal and its mode of action depends on blocking bacterial DNA replication by binding itself to an enzyme called DNA gyrase .
Synthesis Analysis
Gatifloxacin has been synthesized through various methods. One approach involves linking the hydroxyl group of three antioxidants (menthol, thymol, and vanillin) to chloroacetyl chloride through a nucleophilic substitution reaction . This forms intermediates which are then reacted with a carboxyl group of Gatifloxacin to form final compounds having ester linkage .
Molecular Structure Analysis
Gatifloxacin has a molecular formula of C19H22FN3O4 . It has a bicyclic aromatic core with a carbon at position 8 . The N-1 cyclopropyl moiety confers enhanced activity against anaerobes and potency against gram-positive organisms .
Chemical Reactions Analysis
Gatifloxacin has been subjected to various chemical reactions. For instance, new gatifloxacin analogues were synthesized by coupling with different sulfonamide derivatives using chloroacetyl chloride linker . This was done to increase the bulkiness at position 7 of the fluoroquinolone, thereby reducing the efflux of the antibiotic from bacterial cells and consequently reducing bacterial resistance .
Wissenschaftliche Forschungsanwendungen
Broad Spectrum Antibacterial Agent
Gatifloxacin is an advanced-generation, 8-methoxy fluoroquinolone that is active against a broad spectrum of pathogens, including antibiotic-resistant Streptococcus pneumoniae . It exhibits enhanced activity against clinically relevant pathogens, such as Streptococcus pneumoniae, Haemophilus influenzae, Mycoplasma pneumoniae, Chlamydia pneumoniae, Moraxella catarrhalis, and Legionella spp .
Treatment of Respiratory Infections
Gatifloxacin has been shown to be effective in the treatment of acute respiratory infections, including community-acquired pneumonia, acute exacerbation of chronic bronchitis, and acute maxillary sinusitis . Clinical cure rates in all trials of patients treated with gatifloxacin were approximately 90% or higher .
High Oral Bioavailability
Gatifloxacin has high oral bioavailability (96%), and therefore, oral and intravenous formulations are bioequivalent and interchangeable . This makes it a versatile drug that can be administered in various settings.
Safe for Various Demographics
Gatifloxacin can be administered without dose modification in patients with hepatic impairment, in women, and in the elderly . This makes it a suitable choice for a wide range of patients.
Synthesis and Characterization of Potential Dimers
Research has been conducted on the synthesis and characterization of potential dimers of Gatifloxacin . These studies contribute to our understanding of the chemical properties of Gatifloxacin and its potential derivatives.
Treatment of Genitourinary Tract and Skin Infections
Gatifloxacin has been shown to be as effective as comparator agents in the treatment of adults with bacterial infections affecting the genitourinary tract and skin or skin structures .
Effective in Animal Investigations
In animal investigations, Gatifloxacin was effective in treating a range of infections (e.g., otitis media, pneumonia, systemic infection, meningitis) and was at least as effective as ciprofloxacin, levofloxacin, norfloxacin, meropenem, metronidazole, and cefotaxime .
Quantification in Pharmaceutical Preparations and Biological Fluids
Analytical methods have been developed for the quantification of Gatifloxacin in pharmaceutical preparations and biological fluids . This is crucial for ensuring the correct dosage and monitoring the drug’s concentration in the body.
Wirkmechanismus
Target of Action
Gatifloxacin, a member of the fourth-generation fluoroquinolone family, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Gatifloxacin acts by inhibiting its primary targets, DNA gyrase and topoisomerase IV . This inhibition prevents the unwinding and supercoiling of bacterial DNA, which are essential steps for DNA replication . As a result, the bacterial DNA replication process is disrupted, leading to bacterial cell death .
Biochemical Pathways
The bactericidal action of Gatifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are required for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Gatifloxacin disrupts these critical biochemical pathways, leading to the death of the bacterial cells .
Pharmacokinetics
Gatifloxacin exhibits high oral bioavailability (almost 100%), allowing for interchangeable use of oral and intravenous formulations without dosage adjustment . It has a large volume of distribution, low protein binding, and broad tissue distribution . Gatifloxacin is primarily excreted unchanged in the urine (>80%) . The pharmacokinetics of Gatifloxacin are linear and time-independent at doses ranging from 200 to 800 mg .
Result of Action
The primary result of Gatifloxacin’s action is the death of bacterial cells . By inhibiting the enzymes necessary for DNA replication and repair, Gatifloxacin prevents the bacteria from multiplying, leading to their eventual death . This makes Gatifloxacin effective against a wide variety of infections in the body .
Action Environment
The action of Gatifloxacin can be influenced by various environmental factors. For instance, the photodegradation of Gatifloxacin in water follows pseudo-first-order kinetics . The presence of the drug in environmental matrices has been reported, and factors such as light, pH, and temperature can affect its degradation . Moreover, the polarity and water solubility of Gatifloxacin can affect its equilibrium, sorption–desorption, and sequestration processes in the soil environment .
Eigenschaften
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4.H2O/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOOSVJZBQQMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939306 | |
| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gatifloxacine | |
CAS RN |
180200-66-2 | |
| Record name | Gatifloxacin sesquihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180200-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



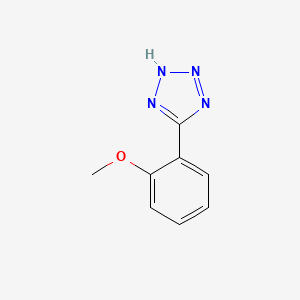

![N-[4-(N-Hydroxyethanimidoyl)phenyl]acetamide](/img/structure/B3340401.png)
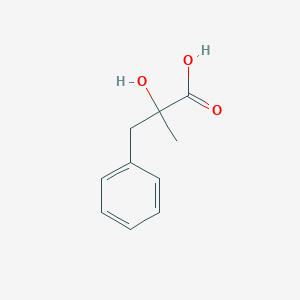

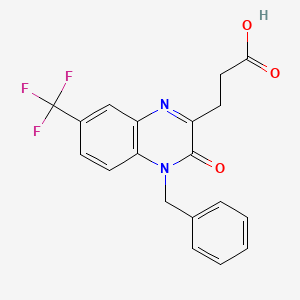
![3-[Allyl-(4-fluoro-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B3340432.png)
![5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B3340439.png)
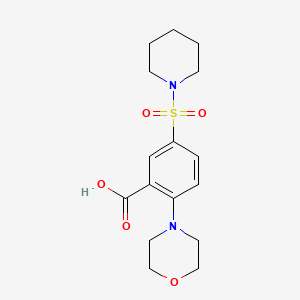


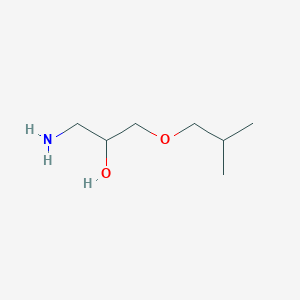
![3(2H)-Benzofuranone, 2-[(4-fluorophenyl)methylene]-6-hydroxy-](/img/structure/B3340448.png)
